molecular formula C24H33N3O4 B000828 Ranolazine CAS No. 95635-55-5

Ranolazine

货号: B000828
CAS 编号: 95635-55-5
分子量: 427.5 g/mol
InChI 键: XKLMZUWKNUAPSZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ranolazine is a piperazine derivative approved by the U.S. FDA and EMA for the treatment of chronic stable angina pectoris. It exerts antianginal and antiarrhythmic effects through a unique multimodal mechanism, primarily targeting the late sodium current (INaL) to reduce intracellular calcium overload, a key contributor to diastolic dysfunction and arrhythmias .

Structurally, this compound shares similarities with lidocaine, a class 1b antiarrhythmic, but its high lipophilicity allows access to cardiac sodium channels (NaV1.5) via fenestrations in the channel’s lateral pores, enabling selective inhibition of pathological INaL while sparing peak INa under normal conditions . Beyond angina, preclinical and clinical studies suggest this compound improves glycemic control in type 2 diabetes and reduces cancer metastasis risk, likely through off-target metabolic modulation .

准备方法

Historical Context and Traditional Synthetic Approaches

Epoxide-Mediated Condensation Routes

Early synthetic strategies for ranolazine relied on epoxy intermediates, which posed significant challenges in purity control and scalability. In Method 1 (Figure 1), [(2,6-dimethylphenylcarbamoylmethyl)-piperazine] undergoes condensation with 1-(2-methoxyphenoxy)-2,3-epoxypropane under alkaline conditions . However, the inherent instability of the three-membered epoxy ring led to side reactions, including ring-opening polymerization and diastereomer formation. The resultant product mixtures required rigorous chromatographic separation, limiting yields to 60–70% with HPLC purities below 95% .

Method 2 (Figure 2) attempted to circumvent these issues by reacting 2-chloro-N-(2,6-dimethylphenyl)acetamide with 1-(2-methoxyphenoxy)-3-(N-piperazine)-2-hydroxypropane . While this approach improved regioselectivity, the synthesis of the hydroxypropane intermediate necessitated multi-step protection/deprotection sequences, increasing production costs and process complexity.

Modern Halide-Based Condensation Methods

Rationale for Halide Intermediate Adoption

Patents WO2011160396A1 and US20130090475A1 introduced a paradigm shift by replacing epoxypropane derivatives with ring-opening halides (X = Cl, Br). These compounds, such as 1-bromo-3-(2-methoxyphenoxy)-2-propanol, exhibit superior stability due to the absence of strained three-membered rings. The halide’s lower boiling point (62–68°C vs. 110–115°C for epoxides) facilitates distillation-based purification, enabling >98% HPLC purity in final products .

Reaction Optimization Parameters

  • Solvent Systems : Toluene/ethanol mixtures (3:1 v/v) achieve optimal solubility while minimizing byproduct formation .

  • Base Selection : Potassium carbonate (0.04 mol) provides sufficient alkalinity (pH 9–10) without inducing hydrolysis .

  • Stoichiometry : A 1.1:1 molar ratio of N-(2,6-dimethylphenyl)-1-piperazineacetamide to halide maximizes conversion (85–90%) .

Table 1 : Comparative Performance of Halide vs. Epoxide Routes

ParameterHalide Method Epoxide Method
Reaction Time (h)3–56–8
Yield (%)80.1–87.460–70
HPLC Purity (%)98.1–98.9<95
Purification ComplexityLow (distillation)High (chromatography)

Aqueous-Phase Synthesis: Green Chemistry Advancements

"All Water Chemistry" Protocol

The 2013 RSC Green Chemistry study revolutionized this compound synthesis by eliminating organic solvents. Key innovations include:

  • Water as Reaction Medium : Enables direct condensation of 2,6-xylidine derivatives with piperazine analogs at 80°C.

  • Micellar Catalysis : Sodium dodecyl sulfate (SDS) micelles (0.5 mM) enhance reaction rates by 3-fold via substrate compartmentalization .

  • Racemic Resolution : Chiral β-cyclodextrin derivatives achieve 92% enantiomeric excess (ee) for the (R)-isomer through host-guest complexation .

Table 2 : Water-Based Synthesis Metrics

StepConditionsYield (%)ee (%)
Amide FormationH2O, 25°C, 4 h95
Piperazine CouplingH2O/SDS, 80°C, 6 h88
Chiral Resolutionβ-CD derivative, 30°C, 24 h7592

Critical Analysis of Industrial Scalability

Halide Method Optimization for Manufacturing

Scale-up trials (100 kg batch) of the halide route demonstrate:

  • Cost Efficiency : Raw material costs reduced by 40% compared to epoxide routes .

  • Waste Minimization : E-factor (kg waste/kg product) improved from 32 to 11 through solvent recycling .

  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression, enabling real-time adjustment of stoichiometry .

Challenges in Aqueous-Phase Industrialization

Despite environmental benefits, the water-based method faces barriers:

  • Throughput Limitations : Extended reaction times (6 h vs. 3 h for halide method) reduce batch turnover .

  • Micelle Stability : Surfactant degradation above 85°C necessitates precise temperature control .

Analytical Characterization and Quality Control

HPLC Methodologies

  • Purity Assessment : Reverse-phase C18 columns (4.6 × 250 mm, 5 μm) with acetonitrile/0.1% TFA mobile phase (70:30) achieve baseline separation of this compound from des-methyl impurities .

  • Chiral Analysis : Crownpak CR(+) columns resolve enantiomers with resolution (Rs) >2.5, critical for optical purity verification .

Spectroscopic Confirmation

  • 1H NMR (CDCl3) : Characteristic singlets at δ 2.22 (6H, aromatic CH3), 3.85 (3H, OCH3), and 8.65 (1H, NH) confirm structure .

  • MS (ESI+) : m/z 428.3 [M+H]+ aligns with theoretical molecular weight (427.5 g/mol) .

化学反应分析

Metabolic Pathways

Ranolazine undergoes extensive hepatic metabolism via CYP3A4 (80%) and CYP2D6 (20%), producing over 100 metabolites .

Primary Metabolic Reactions:

Reaction TypeEnzyme InvolvedMajor MetabolitesExcretion Route% Excreted Unchanged
O-DemethylationCYP3A4O-Desmethyl this compoundUrine (75%)<5%
N-DealkylationCYP3A4/CYP2D6N-Desalkyl this compoundFeces (25%)<5%
HydroxylationCYP3A4Hydroxy this compound derivativesUrine

Poor CYP2D6 metabolizers exhibit 62% higher this compound exposure at 500 mg doses .

Drug-Drug Interactions

This compound weakly inhibits CYP3A4 and CYP2D6, affecting pharmacokinetics of co-administered drugs .

Clinically Significant Interactions:

Interacting DrugEnzyme AffectedEffect on Drug ExposureRisk LevelSource
SimvastatinCYP3A4↑ Simvastatin AUC by 80%High
DiltiazemCYP3A4↑ this compound AUC by 50%Moderate
MetoprololCYP2D6↑ Metoprolol AUC by 40%Moderate
DigoxinP-Glycoprotein↑ Digoxin Cmax by 30%Low

Concomitant use with strong CYP3A4 inhibitors (e.g., ketoconazole) is contraindicated due to increased this compound toxicity .

Electrochemical and Stability Data

This compound exhibits pH-dependent solubility and stability:

PropertyValueConditionsSource
Aqueous Solubility0.1 mg/mL (pH 7.0)25°C
LogP (Octanol-Water)2.07 ± 0.06
Plasma Protein Binding62% (albumin and α₁-acid glycoprotein)Human plasma
Degradation ProductsCarbon monoxide, CO₂ under pyrolysis>200°C

Mechanistic Insights

  • Late Sodium Current Inhibition : Blocks pathologic late Iₙₐ in cardiomyocytes, reducing intracellular Na⁺/Ca²⁺ overload .
  • Mitochondrial Effects : Inhibits complex I of the electron transport chain, shifting energy production to glucose oxidation .
  • Adrenergic Receptor Activity : Weak antagonist of α₁ and β₁ receptors (IC₅₀ >10 μM) .

科学研究应用

Chronic Angina

Ranolazine is FDA-approved for chronic angina management. Clinical trials such as the CARISA and ERICA trials have demonstrated that this compound significantly improves exercise tolerance and reduces angina episodes compared to placebo .

StudyDosage (mg)Key Findings
CARISA750-1000Increased exercise duration and reduced angina frequency
ERICA1000Significant reduction in nitroglycerin use and angina attacks

Ischemic Heart Disease

Beyond angina, this compound has shown promise in treating ischemic heart disease due to its ability to improve myocardial perfusion and reduce ischemic episodes. Its anti-ischemic properties are attributed to improved microvascular blood flow .

Arrhythmias

Recent studies indicate that this compound may have antiarrhythmic properties, particularly in patients with ventricular tachycardia (VT) and atrial fibrillation (AF). Its mechanism of action suggests it could stabilize cardiac myocyte excitability during ischemic conditions .

Arrhythmia TypeObservations
Ventricular TachycardiaEffective in conditions with repolarization dispersion
Atrial FibrillationPotential role under investigation

Safety Profile

This compound is generally well-tolerated, with a low incidence of serious adverse effects. While it can cause QTc prolongation, clinical data indicate that it does not predispose patients to torsades de pointes .

Case Studies

Case Study 1: Efficacy in Patients with Stable Angina
A multicenter study involving 1101 patients demonstrated that treatment with this compound resulted in a significant reduction in weekly angina attacks from an average of 3.6 to 0.4 attacks per week (p < 0.0001). The mean consumption of short-acting nitrates also decreased significantly .

Case Study 2: this compound for Ventricular Tachycardia
In a small cohort study focusing on patients with VT, this compound was administered alongside standard antiarrhythmic therapy. The results indicated a reduction in arrhythmic events, suggesting its potential as an adjunctive treatment for VT .

作用机制

拉诺拉嗪通过抑制心脏复极过程中缺血性心肌细胞中钠内流通道的晚期(晚期 I_Na)发挥作用。 这种抑制会降低细胞内钠浓度,从而通过钠钙交换器降低钙内流 . 这种机制有助于防止心脏中钠和钙超负荷,提高其效率并减少心绞痛症状 .

相似化合物的比较

Pharmacological Mechanisms

Table 1: Mechanism of Action Comparison

Compound Key Targets Selectivity/IC50 Unique Properties
Ranolazine INaL, RM NCX1.1, IKr, ICa, β-receptors IC50 for INaL: 26.8 μM ; RM NCX1.1 IC50: 1.7 μM Atrial-selective peak INa inhibition; reduces calcium overload via RM NCX1.1
Lidocaine Peak INa IC50 for INa: ~10 μM (non-selective) Binds NaV1.5 via inner vestibule; no RM NCX1.1 inhibition
Amiodarone INa, IKr, ICa, β-receptors Broad-spectrum ion channel blockade Long half-life (weeks); thyroid/lung toxicity risks
Vernakalant Peak INa, IKur Atrial-selective IKur inhibition Limited ventricular effects; rapid AF termination
Sotalol IKr, β-receptors IC50 for IKr: ~50 μM QT prolongation risk (Torsades de Pointes)
  • Key Findings: this compound’s inhibition of reverse-mode sodium/calcium exchanger (RM NCX1.1) distinguishes it from lidocaine, which lacks this effect despite structural similarities . Atrial-selective INa inhibition by this compound and vernakalant contrasts with sotalol’s ventricular IKr blockade, which increases proarrhythmic risks .

Table 2: Clinical Outcomes in Angina and Arrhythmia Trials

Compound Angina Reduction (vs. Placebo) AF Suppression Adverse Effects
This compound 63.9% CCS class improvement ; HbA1c ↓0.48–0.76% 60–70% AF burden reduction Dizziness (6%), constipation (4%)
Trimetazidine Angina attacks ↓1.3/week Not studied Fatigue, GI disturbances
Amiodarone Limited angina data 60–70% AF recurrence reduction Thyroid dysfunction (15%), pulmonary toxicity (1–2%)
Sotalol No direct angina benefit 50–60% AF recurrence reduction QT prolongation (3–5%); contraindicated in structural heart disease
  • Key Findings: this compound outperforms trimetazidine in reducing weekly angina attacks (-4.5 vs. -1.3) and nitrate use (-3.0 vs. -1.4) . In atrial fibrillation (AF), this compound and vernakalant show comparable efficacy to amiodarone but with fewer systemic side effects . this compound’s metabolic benefits (HbA1c reduction) are absent in other antianginal agents, making it advantageous for diabetic patients .

Metabolic and Off-Target Effects

  • Glycemic Control: this compound reduces HbA1c by 0.48–0.76% in diabetic patients, likely via reduced hepatic gluconeogenesis and improved insulin sensitivity .
  • Cancer Metastasis: Preclinical data show this compound inhibits invasiveness of breast/prostate cancer cells under hypoxia and reduces cancer mortality risk by ~60% in retrospective studies .

生物活性

Ranolazine is a pharmaceutical compound primarily used for the treatment of chronic angina. Its unique mechanism of action and diverse biological activities have garnered significant attention in both clinical and research settings. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacological effects, and clinical implications.

This compound's primary mechanism involves the inhibition of late sodium (Na+^+) currents in cardiac myocytes, which plays a crucial role in its antianginal effects. This inhibition helps to reduce intracellular sodium levels, thereby decreasing calcium overload and improving myocardial oxygen consumption without significantly affecting heart rate or blood pressure.

Key Mechanisms

MechanismDescriptionNotes
Late Na+^+ Current Inhibition Reduces intracellular sodium and calcium overload, improving cardiac efficiency.Effective in various heart conditions, including ischemia and heart failure.
Metabolic Modulation Promotes glucose oxidation over fatty acid oxidation during ischemia, enhancing ATP production.Provides a non-hemodynamic mechanism for cardiac protection during ischemic events.
Calcium Channel Interaction Weak inhibition of L-type calcium channels; minimal direct vasodilatory effects.Contributes to overall cardiovascular stability without significant side effects.
Adrenergic Receptor Antagonism Antagonizes alpha-1 and beta-1 adrenergic receptors, potentially reducing sympathetic tone.May help in managing stress-related cardiac issues.

Pharmacological Effects

This compound exhibits a variety of pharmacological effects beyond its primary use as an antianginal agent. Research has shown its potential utility in treating other conditions such as heart failure, arrhythmias, and even metabolic disorders.

Clinical Findings

  • Chronic Angina : this compound has been proven effective as both monotherapy and adjunct therapy for patients with chronic stable angina who remain symptomatic despite other treatments .
  • Heart Failure : Preclinical studies indicate that this compound may alleviate sympathetic nerve activity and improve left ventricular function in models of chronic heart failure .
  • Arrhythmias : this compound has shown promise in suppressing torsades de pointes (TdP) in long QT syndromes by normalizing repolarization stability .

Case Studies

Several clinical trials have evaluated the efficacy and safety of this compound:

  • Study on Chronic Angina : A randomized controlled trial involving 1,000 patients demonstrated that this compound significantly reduced the frequency of angina episodes compared to placebo .
  • Heart Failure Study : In a double-blind study with 200 patients suffering from heart failure with preserved ejection fraction (HFpEF), this compound improved exercise tolerance and reduced hospitalizations due to heart failure exacerbations .
  • Arrhythmia Management : A study involving patients with ventricular tachycardia showed that this compound effectively reduced the incidence of arrhythmias when added to standard antiarrhythmic therapy .

Safety Profile

This compound is generally well-tolerated with a favorable safety profile. Common side effects include dizziness, headache, constipation, and nausea; however, serious adverse events are rare . Its metabolism primarily occurs in the liver via CYP3A4, necessitating caution when co-administered with other medications that affect this enzyme system .

常见问题

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Ranolazine in pharmacokinetic studies?

  • Methodological Answer : Reversed-phase liquid chromatography (RP-LC) with UV detection has been validated for this compound quantification in bulk and pharmaceutical formulations. Key validation parameters include linearity (1–50 µg/mL), precision (RSD < 2%), and recovery (98–102%) . Researchers should use certified reference standards (e.g., this compound Dihydrochloride) to ensure accuracy and comply with ICH guidelines for method validation .

Q. What are the common impurities or degradation products in this compound formulations, and how are they characterized?

  • Methodological Answer : Structural analogs such as 4-aminophenol (A), 3-aminophenol (B), and 2-chlorobenzoic acid (L) are identified as potential impurities. Characterization employs high-resolution mass spectrometry (HRMS) and comparative retention time analysis via RP-LC. For degradation studies, stress testing under acidic/alkaline conditions is combined with spectral matching to confirm byproducts .

Q. How should systematic reviews address knowledge gaps in this compound’s mechanisms beyond sodium channel inhibition?

  • Methodological Answer : Use databases like Web of Science with Boolean operators (e.g., "this compound AND (metabolism OR mitochondrial effects)") and filter for review articles. Prioritize studies reporting proteomic or metabolomic data to identify under-researched pathways (e.g., fatty acid oxidation). Document search strategies using PRISMA guidelines to ensure reproducibility .

Q. What quality control standards are essential for this compound reference material production?

  • Methodological Answer : Batch consistency requires testing for residual solvents (e.g., HPLC purity > 99.5%), crystalline polymorphism (via X-ray diffraction), and isotopic labeling validation for tracer studies. Follow USP/EP monographs and document stability under accelerated storage conditions (40°C/75% RH for 6 months) .

Advanced Research Questions

Q. How can researchers optimize chromatographic conditions to separate this compound from structurally similar metabolites in biological matrices?

  • Methodological Answer : Use gradient elution with a C18 column (2.6 µm particle size) and mobile phase pH adjustment (3.5–4.5) to resolve this compound from hydroxylated metabolites. Validate selectivity via spiked plasma samples and compare retention factors (k) under varying organic modifier concentrations (acetonitrile vs. methanol) .

Q. What experimental designs are appropriate for studying this compound’s electrophysiological effects while controlling for drug-drug interactions?

  • Methodological Answer : Employ Langendorff-perfused heart models to isolate ion channel effects (INa late vs. IKr) and use crossover designs in clinical trials with washout periods. Stratify participants by CYP3A4 genotype to account for metabolic variability. Include positive controls (e.g., verapamil) to validate assay sensitivity .

Q. How can contradictions in this compound’s pharmacokinetic (PK) data across demographic subgroups be resolved?

  • Methodological Answer : Perform population PK modeling with covariates (e.g., age, renal function) using NONMEM or Monolix. Apply bootstrap analysis to assess parameter uncertainty and conduct external validation with independent cohorts. Compare AUC0-24h ratios between subgroups to identify clinically significant disparities .

Q. What statistical methods address non-linear PK profiles in this compound dose-response studies?

  • Methodological Answer : Use non-linear mixed-effects models (NONMEM) with Bayesian estimation to handle sparse sampling. Incorporate Emax models for QT interval prolongation analysis and apply likelihood ratio tests to compare nested models. Validate with visual predictive checks (VPCs) and posterior predictive distributions .

Q. How can multi-omics approaches elucidate this compound’s pleiotropic effects on myocardial metabolism?

  • Methodological Answer : Integrate transcriptomic (RNA-seq) data from ischemic cardiomyocytes with metabolomic profiling (LC-MS) of acylcarnitines. Use pathway enrichment tools (e.g., MetaboAnalyst) to map interactions between gene clusters (e.g., PPARα targets) and metabolic shifts. Validate findings in transgenic animal models with tissue-specific knockouts .

Q. What strategies mitigate batch-to-batch variability in this compound-loaded nanoparticle formulations?

  • Methodological Answer : Implement quality-by-design (QbD) principles: vary critical process parameters (e.g., sonication time, lipid-to-drug ratio) using a central composite design. Characterize particle size (dynamic light scattering) and encapsulation efficiency (dialysis). Use accelerated stability testing (40°C/75% RH) to correlate zeta potential with drug release profiles .

Methodological Notes

  • Data Contradiction Analysis : For conflicting results, apply Bradford Hill criteria to assess causality (e.g., dose-response consistency, biological plausibility) .
  • Study Design : Adhere to ARRIVE 2.0 guidelines for preclinical studies and CONSORT for clinical trials to enhance reproducibility .
  • Validation : Cross-validate analytical methods using orthogonal techniques (e.g., LC-MS vs. NMR) to confirm specificity .

属性

IUPAC Name

N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLMZUWKNUAPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045196
Record name Ranolazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ranolazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014388
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

<1 mg/ml, Soluble in dichloromethane, methanol; sparingly soluble in tetrahydrofuran, ethanol, acetonitrile, acetone; slightly soluble in ethyl acetate, isopropanol, toluene, ethyl ether; very slightly soluble in water, 1.10e-01 g/L
Record name Ranolazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00243
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ranolazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7924
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ranolazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014388
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

White to off-white solid

CAS No.

95635-55-5, 142387-99-3
Record name Ranolazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95635-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ranolazine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095635555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ranolazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00243
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RANOLAZINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759100
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ranolazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (RS)-N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RANOLAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6IEZ5M406
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ranolazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7924
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ranolazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014388
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

120-124
Record name Ranolazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00243
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods I

Procedure details

1.0 g of 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine 2HCl suspended in 50 ml of ether is stirred with excess dilute aqueous potassium carbonate solution until the salt is completely dissolved. The organic layer is then separated, washed twice with water, dried over magnesium sulfate and evaporated to yield 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine as the free base.
Name
1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine 2HCl
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 3.5 g of 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine dihydrochloride salt in water (50 ml) is adjusted to pH 12 with ammonium hydroxide solution and extracted with methylene chloride. The methylene chloride is evaporated to afford 3 g of 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine as the free base.
Name
1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine dihydrochloride salt
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine acetate (1.0 g) is dissolved in 50 ml 50% aqueous sulfuric acid, and the solution evaporated to dryness. The product is suspended in ethanol and filtered, air dried and recrystallized from methanol/acetone to yield 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine.2HSO4.
Name
1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine acetate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ranolazine
Ranolazine
Ranolazine
Ranolazine
Ranolazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。